molecular formula C10H11F2N B15319371 3-[(3,5-Difluorophenyl)methyl]azetidine

3-[(3,5-Difluorophenyl)methyl]azetidine

Cat. No.: B15319371
M. Wt: 183.20 g/mol
InChI Key: RTUKAQMZSSOPIY-UHFFFAOYSA-N
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Description

3-[(3,5-Difluorophenyl)methyl]azetidine is a heterocyclic compound featuring a four-membered azetidine ring (C₃H₆N) substituted with a 3,5-difluorophenylmethyl group at the 3-position. Its molecular formula is C₉H₉F₂N, with a molecular weight of 169.17 g/mol. The azetidine ring introduces conformational rigidity, while the 3,5-difluorophenyl group contributes to enhanced lipophilicity and electronic effects due to the electron-withdrawing fluorine atoms . This compound is commonly utilized as a building block in pharmaceutical research, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics, where fluorine substitutions improve metabolic stability and blood-brain barrier penetration .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11F2N/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8/h2-4,8,13H,1,5-6H2

InChI Key

RTUKAQMZSSOPIY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 3-[(3,5-Difluorophenyl)methyl]azetidine are best understood through comparison with analogous compounds. Key distinctions arise from variations in ring size, substituent placement, and halogenation patterns.

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Ring Type Substituent Key Applications
This compound C₉H₉F₂N Azetidine 3,5-difluorophenylmethyl Pharmaceutical R&D
4-(3,5-Difluorophenyl)piperidine HCl C₁₁H₁₄ClF₂N Piperidine 3,5-difluorophenyl Drug intermediate
3-(3,5-Dichlorophenyl)procymidone C₁₃H₁₁Cl₂NO₃ Bicyclic 3,5-dichlorophenyl Pesticide
3-[2-(Trifluoromethyl)phenoxy]azetidine HCl C₁₀H₁₁ClF₃NO Azetidine 2-(trifluoromethyl)phenoxy Agrochemical research

Key Observations:

Ring Size and Rigidity: Azetidine (4-membered) vs. Bicyclic systems (e.g., procymidone) introduce additional steric constraints, favoring pesticidal activity through prolonged environmental stability .

Halogenation Effects :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase polarity compared to chlorine. This improves solubility and bioavailability in pharmaceutical contexts .
  • Substituent Position : The 3,5-difluoro pattern creates symmetry, which may optimize interactions with symmetric enzyme active sites (e.g., kinases) .

Functional Group Variations: Phenoxy vs. Phenylmethyl: The phenoxy group in 3-[2-(trifluoromethyl)phenoxy]azetidine HCl introduces an oxygen atom, enabling hydrogen bonding and altering solubility profiles compared to the phenylmethyl group .

Pharmacological and Industrial Relevance
  • Pharmaceuticals: Azetidine derivatives are increasingly favored in CNS drug design due to their compact size and fluorine-enhanced pharmacokinetics. In contrast, piperidine analogues are more prevalent in non-CNS applications .
  • Agrochemicals : Dichlorophenyl derivatives (e.g., procymidone) exhibit broad-spectrum fungicidal activity, leveraging chlorine’s durability in outdoor environments .
Computational Insights

Docking studies using AutoDock4 () suggest that the azetidine scaffold’s rigidity allows precise positioning of the 3,5-difluorophenyl group in hydrophobic pockets of target proteins. Comparative simulations with piperidine analogues show reduced binding affinity due to increased ring flexibility .

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